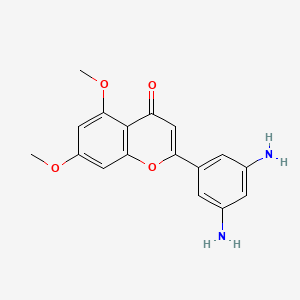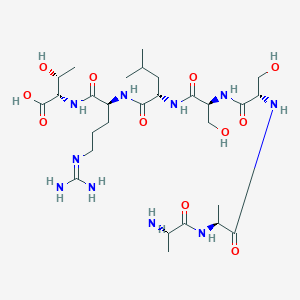
L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this peptide allows it to exhibit specific biochemical properties and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin through a covalent bond.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may be scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form corresponding oxo derivatives.
Reduction: The peptide can be reduced to modify specific functional groups.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or dithiothreitol are commonly employed.
Substitution: Various reagents, including alkylating agents and acylating agents, can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues may yield oxo-serine derivatives, while reduction can lead to the formation of reduced peptide fragments.
Aplicaciones Científicas De Investigación
L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine has several scientific research applications:
Biochemistry: It can be used as a model peptide to study protein folding and interactions.
Pharmacology: The peptide may serve as a lead compound for developing new drugs targeting specific biochemical pathways.
Materials Science: It can be incorporated into biomaterials for tissue engineering and regenerative medicine.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-ornithyl-L-threonine: This peptide lacks the diaminomethylidene group, which may alter its biochemical properties.
L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine: Substitution of threonine with valine can change the peptide’s hydrophobicity and interaction with other molecules.
Uniqueness
L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine is unique due to the presence of the diaminomethylidene group, which can confer specific binding properties and reactivity. This makes it a valuable compound for studying biochemical interactions and developing new therapeutic agents.
Propiedades
Número CAS |
920010-63-5 |
|---|---|
Fórmula molecular |
C28H52N10O11 |
Peso molecular |
704.8 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C28H52N10O11/c1-12(2)9-17(24(45)34-16(7-6-8-32-28(30)31)23(44)38-20(15(5)41)27(48)49)35-25(46)19(11-40)37-26(47)18(10-39)36-22(43)14(4)33-21(42)13(3)29/h12-20,39-41H,6-11,29H2,1-5H3,(H,33,42)(H,34,45)(H,35,46)(H,36,43)(H,37,47)(H,38,44)(H,48,49)(H4,30,31,32)/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
OGCREAXMDJLYLR-UYEYMFBJSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


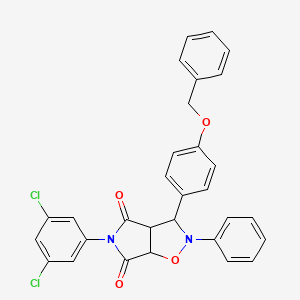
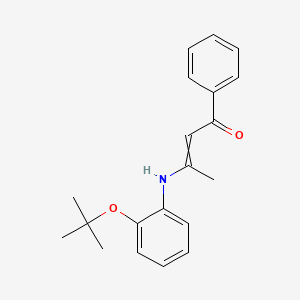
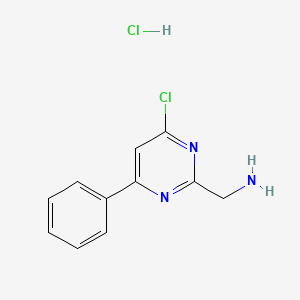
![4'-Heptyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15174279.png)
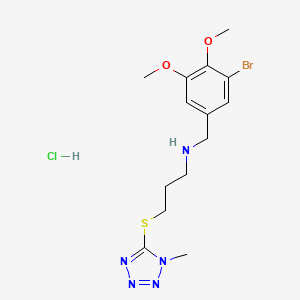
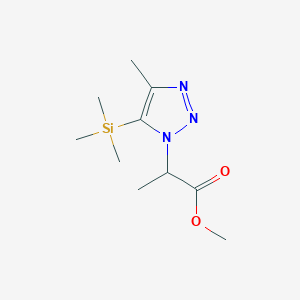
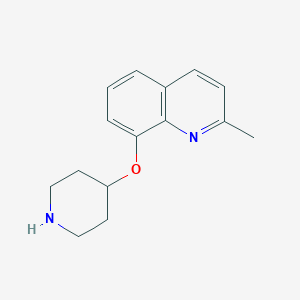
![4-[1-Butyl-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol](/img/structure/B15174292.png)
![2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15174304.png)
![10,11-Dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine](/img/structure/B15174316.png)
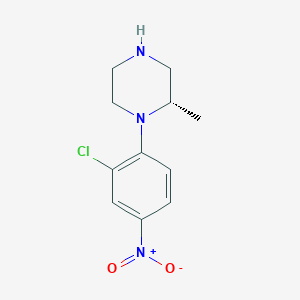
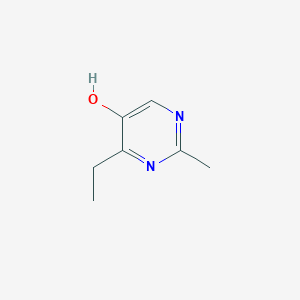
![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
